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Compound of Interest

Compound Name: 6-(tert-Butoxy)-6-oxohexanoic acid

Cat. No.: B2567723

An In-depth Technical Guide to the Physical Properties of 6-(tert-butoxy)-6-oxohexanoic Acid

Executive Summary

6-(tert-butoxy)-6-oxohexanoic acid, also known as adipic acid mono-tert-butyl ester, is a
bifunctional organic molecule of significant interest in chemical synthesis, particularly within the
pharmaceutical and materials science sectors. Its structure incorporates a terminal carboxylic
acid and a tert-butyl ester, affording it unique reactivity and utility as a linker or building block.
This guide provides a comprehensive overview of its core physical and chemical properties,
offering field-proven insights and detailed experimental protocols for its characterization. The
data herein is intended to empower researchers, scientists, and drug development
professionals to effectively utilize this compound in their respective applications.

Introduction and Scientific Context

The strategic importance of 6-(tert-butoxy)-6-oxohexanoic acid lies in its dual functionality.
The carboxylic acid provides a reactive handle for amide bond formation, esterification, or salt
formation, while the sterically hindered tert-butyl ester serves as a robust protecting group for
the second carboxylic acid function of the parent adipic acid molecule. This protecting group is
stable to a wide range of nucleophilic and basic conditions but can be selectively removed
under acidic conditions, making it an invaluable tool in multi-step organic synthesis.
Understanding its physical properties is paramount for its proper handling, reaction
optimization, purification, and storage.
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Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent
experimental work.

¢ Molecular Formula: C10H1s04[1][2]
e Molecular Weight: 202.25 g/mol [1][2][3]
o |[UPAC Name: 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid[2]

o Common Synonyms: Adipic acid mono-tert-butyl ester, 5-tert-butoxycarbonylpentanoic acid,
Hexanedioic acid mono-tert-butyl ester[1]

e CAS Registry Number: 52221-07-5[1][2][3]

Molecular Structure Diagram

The diagram below illustrates the atomic connectivity and key functional groups of the
molecule.

Caption: Molecular structure of 6-(tert-butoxy)-6-oxohexanoic acid.

Physicochemical Properties

The bulk physical properties dictate the state and behavior of the compound under various
conditions. These values are critical for process design, purification, and formulation.

Property Value Source(s)

Colorless to light yellow liquid
Appearance , _ [41[5]
or low-melting solid

Melting Point 10 °C [5]
Boiling Point 116 °C at 1.5 Torr [5]
Density (Predicted) 1.054 + 0.06 g/cm?3 [415]
pKa (Predicted) 4.69+0.10 [41[5]
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Expert Insights: The low melting point of 10 °C means this compound can exist as either a
liquid or a solid at ambient laboratory temperatures, a crucial consideration for handling and
accurate measurement. The boiling point is reported under reduced pressure, which strongly
suggests that the molecule is susceptible to decomposition at its atmospheric boiling point.
Therefore, purification by distillation must be performed under vacuum. The predicted pKa is
typical for a medium-chain carboxylic acid, indicating it will be deprotonated and water-soluble
at neutral or basic pH.

Solubility Profile

While quantitative solubility data is not readily available in the literature, a qualitative profile can
be inferred from its structure and documented synthetic workups.[4][5]

e Organic Solvents: Highly soluble in a wide range of polar organic solvents, including
dichloromethane, chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. Also soluble
in alcohols like ethanol and methanol.

e Agueous Solvents: Sparingly soluble in neutral or acidic water. Its solubility increases
significantly in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium
hydroxide) due to the formation of the corresponding carboxylate salt.

o Non-polar Solvents: Limited solubility in non-polar solvents such as hexanes or petroleum
ether. This property is often exploited during purification to precipitate the compound from a
more polar solution.

Spectral Data and Structural Elucidation

Spectroscopic analysis is essential for confirming the identity, purity, and structure of the
molecule.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR provides a definitive map of the proton environments within the molecule.

e Reported Data: *H NMR (CeDs, 8, ppm): 1.48 (s, 9H, C(CHs)3), 1.52 (m, 4H, -(CH2)2-), 2.05-
2.10 (m, 4H, 2 x -CH2COO0-).[4][5]

Interpretation:
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» 0 1.48 (singlet, 9H): This signal is characteristic of the nine equivalent protons of the tert-
butyl group. Its singlet nature confirms the absence of adjacent protons.

e 0 1.52 (multiplet, 4H): These are the protons on the two central methylene groups (C3 and
C4) of the hexanoic acid chain.

e 0 2.05-2.10 (multiplet, 4H): These signals correspond to the two methylene groups adjacent
to the carbonyls (C2 and C5). They are shifted downfield due to the electron-withdrawing
effect of the carbonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.
Predicted Absorptions:

e ~2500-3300 cm~! (broad): Strong, broad absorption characteristic of the O-H stretch of the
carboxylic acid dimer.

e ~1735 cm~! (strong): Sharp, strong absorption from the C=0 stretch of the tert-butyl ester.
e ~1710 cm1 (strong): Strong absorption from the C=0 stretch of the carboxylic acid.
e ~2850-2980 cm~1: C-H stretching vibrations of the methylene and methyl groups.

Expert Rationale: The presence of two distinct carbonyl peaks is expected due to the different
electronic environments of the ester and the carboxylic acid. The broadness of the O-H stretch
is a hallmark of the hydrogen bonding associated with carboxylic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
confirming the overall structure.

Predicted Fragmentation Pattern (Electron Impact, El):

e Molecular lon (M*): A peak at m/z = 202, corresponding to the molecular weight of the
compound.[2]
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e Base Peak (M-57): A very prominent peak at m/z = 145. This corresponds to the loss of a
tert-butyl cation ([C(CHs)s]*, m/z = 57), a highly characteristic and stabilizing fragmentation
pathway for tert-butyl esters.

[CeHoO4]*
ﬂ' m/z = 145
[C10H1804]*
m/z = 202
*C(CHs)3
(tert-butyl radical)
m/z = 57

Click to download full resolution via product page

Caption: Key fragmentation pathway for 6-(tert-butoxy)-6-oxohexanoic acid in MS.

Experimental Protocols for Physical Property
Determination

The following protocols describe standard, reliable methods for verifying the key physical
properties of this compound.

Workflow for Physicochemical Characterization
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Caption: Logical workflow for the experimental characterization of the title compound.
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Protocol: Melting Point Determination

o Preparation: Ensure the sample is completely dry and free of solvent. If the sample is a liquid
at room temperature, cool it in an ice bath until it solidifies.

e Loading: Crush a small amount of the solidified sample into a fine powder. Tap the open end
of a capillary tube into the powder to load a small amount (2-3 mm height).

o Measurement: Place the capillary tube into a calibrated melting point apparatus.

e Heating: Heat the apparatus rapidly to about 5 °C, then slow the heating rate to 1-2 °C per
minute.

e Observation: Record the temperature at which the first drop of liquid appears and the
temperature at which the entire sample becomes a clear liquid. A narrow range indicates
high purity.

Protocol: *H NMR Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean,
dry NMR tube.

e Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or CeDs)
to the NMR tube. Chloroform-d (CDCIs) is a standard choice.

» Dissolution: Cap the tube and invert it several times to ensure the sample is fully dissolved.

e Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum according to
standard instrument parameters, ensuring a sufficient number of scans for a good signal-to-
noise ratio.

e Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation.
Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent
peak to its known value (e.g., 7.26 ppm for CDClIs).

¢ Analysis: Integrate the signals and analyze the chemical shifts and splitting patterns to
confirm the structure. The integration ratio should correspond to 9:4:4 for the tert-butyl,
central methylenes, and alpha-methylenes, respectively.
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Safety and Handling

Proper handling is essential to ensure laboratory safety.
e GHS Pictogram: GHSO07 (Exclamation Mark)[6]
» Signal Word: Warning[3][6]

e Hazard Statements:

o

H302: Harmful if swallowed[3][6]

[¢]

H315: Causes skin irritation[3][6]

[¢]

H319: Causes serious eye irritation[3][6]

o

H335: May cause respiratory irritation[3][6]
o Precautionary Measures:
o Work in a well-ventilated fume hood.[7]

o Wear appropriate personal protective equipment (PPE), including safety glasses with side
shields, a lab coat, and chemical-resistant gloves.[7]

o Avoid inhalation of vapors and contact with skin and eyes.[8]
» Storage:

o Store in a tightly sealed container in a cool, dry place away from incompatible materials
like strong oxidizing agents and bases.[7]

o For long-term stability and to prevent potential degradation, storage in a freezer at -20°C
under an inert atmosphere is recommended.[4][5]

Conclusion

6-(tert-butoxy)-6-oxohexanoic acid is a versatile synthetic intermediate whose physical
properties are well-defined. Its character as a low-melting solid or liquid, its thermal sensitivity
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requiring vacuum distillation, and its characteristic spectral signatures provide a clear roadmap
for its use in research and development. By understanding and applying the principles and
protocols outlined in this guide, scientists can confidently handle, characterize, and implement
this valuable compound in their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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